1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane
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Overview
Description
1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane is a complex organic compound characterized by its unique structure, which includes a triazinane ring substituted with methoxybenzyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole rings, which are then coupled with the triazinane core. The methoxybenzyl group is introduced through nucleophilic substitution reactions. Key reagents include thionyl chloride, methoxybenzyl chloride, and various amines. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents are chosen to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: Known for its anticancer and neuroprotective properties.
N-(5-(4-Methoxybenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N5OS2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-5-(1,3-thiazol-2-yl)-1,3,5-triazinan-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H19N5OS2/c1-23-15-4-2-14(3-5-15)10-20-11-21(16-18-6-8-24-16)13-22(12-20)17-19-7-9-25-17/h2-9H,10-13H2,1H3 |
InChI Key |
CRWGROBVUMQZRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(CN(C2)C3=NC=CS3)C4=NC=CS4 |
Origin of Product |
United States |
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